molecular formula C12H15ClN2 B598267 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride CAS No. 1203686-30-9

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride

Cat. No.: B598267
CAS No.: 1203686-30-9
M. Wt: 222.716
InChI Key: XQCSJBGHRWMNDQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride is a chemical compound with the molecular formula C11H15N2Cl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the Bischler-Napieralski reaction, where an N-acylated phenylethylamine undergoes cyclization in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The resulting isoquinoline derivative is then subjected to further functionalization to introduce the dimethyl and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Nitrone derivatives.

    Reduction: Primary amines.

    Substitution: Substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride involves its interaction with various molecular targets. It may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . Additionally, it may exhibit neuroprotective properties by scavenging free radicals and modulating calcium influx .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other tetrahydroisoquinoline derivatives. Its potential neuroprotective and enzyme inhibitory activities make it a valuable compound for further research and development.

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activities, including neuroprotective effects, anti-inflammatory properties, and potential therapeutic applications.

  • IUPAC Name : 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile hydrochloride
  • Molecular Formula : C₁₂H₁₅ClN₂
  • Molecular Weight : 222.71 g/mol
  • CAS Number : 1203686-30-9

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. Research indicates that this compound may exhibit:

  • Neuroprotective Effects : Studies suggest that tetrahydroisoquinoline derivatives can protect neurons from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory disorders.
  • Antimicrobial Activity : Some research indicates that derivatives of tetrahydroisoquinoline may possess antimicrobial properties against various pathogens.

Neuroprotective Activity

A study highlighted the potential of tetrahydroisoquinoline derivatives in protecting dopaminergic neurons from neurotoxicity induced by 6-hydroxydopamine (6-OHDA). The results demonstrated that treatment with this compound significantly reduced neuronal death and improved motor function in animal models of Parkinson's disease .

Anti-inflammatory Mechanism

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglia. This inhibition suggests a mechanism through which the compound may exert its anti-inflammatory effects in neurodegenerative conditions .

Antimicrobial Properties

In vitro studies have indicated that tetrahydroisoquinoline derivatives demonstrate antimicrobial activity against Gram-positive bacteria and fungi. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for microbial survival .

Case Studies

StudyObjectiveFindings
Study on NeuroprotectionEvaluate the protective effects on dopaminergic neuronsSignificant reduction in neuronal death and improved motor function in models of Parkinson's disease .
Anti-inflammatory Mechanism InvestigationAssess cytokine production inhibitionMarked decrease in TNF-alpha and IL-6 levels in microglial cells .
Antimicrobial Activity AssessmentTest efficacy against bacterial strainsEffective against multiple Gram-positive bacteria; mechanism involves cell wall disruption .

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCSJBGHRWMNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C(C=CC=C21)C#N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744845
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203686-30-9
Record name 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203686-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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